molecular formula C20H13N2NaO3S B14733831 Sodium 6-(1-naphthylazo)naphthalene-2-sulphonate CAS No. 6407-85-8

Sodium 6-(1-naphthylazo)naphthalene-2-sulphonate

Cat. No.: B14733831
CAS No.: 6407-85-8
M. Wt: 384.4 g/mol
InChI Key: TUJPIQXJCDUAEN-UHFFFAOYSA-M
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Description

Sodium 6-(1-naphthylazo)naphthalene-2-sulphonate is an organic compound known for its vibrant color and utility in various scientific applications. It is a member of the azo dye family, characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This compound is often used as a pH indicator and in various analytical chemistry applications due to its distinct color changes in different pH environments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 6-(1-naphthylazo)naphthalene-2-sulphonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 6-aminonaphthalene-2-sulfonic acid using sodium nitrite and hydrochloric acid. The resulting diazonium salt is then coupled with naphthalen-1-amine in an alkaline medium, usually with sodium carbonate, to form the azo compound .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to prevent side reactions and degradation of the product .

Chemical Reactions Analysis

Types of Reactions: Sodium 6-(1-naphthylazo)naphthalene-2-sulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium 6-(1-naphthylazo)naphthalene-2-sulphonate has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo reversible changes in different pH environments, leading to distinct color changes. This property makes it useful as a pH indicator. Additionally, the aromatic rings can interact with various molecular targets, influencing the compound’s behavior in different applications .

Comparison with Similar Compounds

  • Sodium 4-(1-naphthylazo)naphthalene-1-sulphonate
  • Sodium 2-(1-naphthylazo)naphthalene-3-sulphonate
  • Sodium 6-(2-naphthylazo)naphthalene-2-sulphonate

Comparison: Sodium 6-(1-naphthylazo)naphthalene-2-sulphonate is unique due to its specific structural configuration, which influences its color properties and reactivity. Compared to similar compounds, it may exhibit different absorption spectra and reactivity patterns, making it suitable for specific applications where other compounds might not be as effective .

Properties

CAS No.

6407-85-8

Molecular Formula

C20H13N2NaO3S

Molecular Weight

384.4 g/mol

IUPAC Name

sodium;6-(naphthalen-1-yldiazenyl)naphthalene-2-sulfonate

InChI

InChI=1S/C20H14N2O3S.Na/c23-26(24,25)18-11-9-15-12-17(10-8-16(15)13-18)21-22-20-7-3-5-14-4-1-2-6-19(14)20;/h1-13H,(H,23,24,25);/q;+1/p-1

InChI Key

TUJPIQXJCDUAEN-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N=NC3=CC4=C(C=C3)C=C(C=C4)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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